N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 921842-45-7
VCID: VC7164622
InChI: InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-8-7-13(9-14(15)24-17(18)26)23-16(25)11-3-5-12(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26)
SMILES: CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O)C
Molecular Formula: C19H17F3N2O3
Molecular Weight: 378.351

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

CAS No.: 921842-45-7

Cat. No.: VC7164622

Molecular Formula: C19H17F3N2O3

Molecular Weight: 378.351

* For research use only. Not for human or veterinary use.

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide - 921842-45-7

Specification

CAS No. 921842-45-7
Molecular Formula C19H17F3N2O3
Molecular Weight 378.351
IUPAC Name N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-8-7-13(9-14(15)24-17(18)26)23-16(25)11-3-5-12(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26)
Standard InChI Key NSWWPOMYNNJLRF-UHFFFAOYSA-N
SMILES CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure integrates two pharmacologically significant motifs: a 1,5-benzoxazepine core and a 4-(trifluoromethyl)benzamide side chain. The benzoxazepine system consists of a benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. Key structural features include:

  • 3,3-Dimethyl substitution: The dimethyl groups at the 3-position of the oxazepine ring introduce steric bulk, potentially influencing conformational stability and target binding.

  • 4-Oxo functionality: The ketone group at the 4-position may participate in hydrogen bonding or serve as a site for further derivatization.

  • 7-Arylbenzamide substitution: The 4-(trifluoromethyl)benzamide group at the 7-position enhances lipophilicity and metabolic stability, a hallmark of trifluoromethylated pharmaceuticals .

The IUPAC name, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide, systematically describes this arrangement, with the benzoxazepine core numbered to prioritize the oxygen atom (position 1) and nitrogen atom (position 5) .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains undisclosed, analogues provide insights. For example, the closely related N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1, oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide (PubChem CID: 40887754) exhibits a molecular weight of 378.4 g/mol and a computed PSA of 80.26 Ų, suggesting moderate polarity . Computational models predict similar properties for the target compound, including a LogP value indicative of balanced lipophilicity-hydrophilicity.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically proceeds via a multistep sequence:

  • Benzoxazepine Core Formation:

    • Cyclization of 2-aminophenol derivatives with α,β-unsaturated ketones or esters under basic conditions generates the oxazepine ring. For example, reacting 2-amino-5-nitrophenol with dimethyl acrylate in the presence of K₂CO₃ yields intermediate nitro-substituted benzoxazepines, which are subsequently reduced to amines .

  • Trifluoromethylbenzamide Introduction:

    • Amide coupling between the 7-amino group of the benzoxazepine and 4-(trifluoromethyl)benzoyl chloride is catalyzed by agents such as HATU or EDCI. Solvents like DMF or dichloromethane, combined with bases (e.g., DIPEA), optimize yields.

A representative synthetic route is summarized below:

StepReagents/ConditionsProduct
12-Amino-5-nitrophenol, dimethyl acrylate, K₂CO₃, DMF, 80°C3,3-Dimethyl-4-oxo-7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine
2H₂, Pd/C, ethanol, rt7-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
34-(Trifluoromethyl)benzoyl chloride, DIPEA, DCM, 0°C→rtTarget compound

Mechanistic Considerations

The amidation step proceeds via nucleophilic acyl substitution, where the benzoxazepine’s primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The trifluoromethyl group’s strong electron-withdrawing nature activates the benzoyl chloride, enhancing reaction efficiency . Side reactions, such as over-acylation or oxazepine ring opening, are mitigated by maintaining low temperatures and stoichiometric control.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Oxazepine Ring: Susceptible to acid-catalyzed hydrolysis at elevated temperatures, leading to ring opening.

  • Trifluoromethyl Group: Imparts resistance to oxidative and metabolic degradation, as seen in fluorinated pharmaceuticals .

Biological Relevance and Applications

Comparative Analysis with Analogues

The substitution pattern critically influences activity. For instance, replacing the 4-(trifluoromethyl)benzamide with a 2-oxochromene-3-carboxamide (as in PubChem CID 40887754) reduces metabolic stability but improves aqueous solubility . Such structure-activity relationships (SARs) underscore the importance of the trifluoromethyl group in optimizing pharmacokinetics.

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (40–60%) during the amidation step. Future work could explore:

  • Catalytic Systems: Enantioselective catalysts for chiral benzoxazepine synthesis.

  • Flow Chemistry: Continuous processing to improve scalability .

Biological Profiling

Comprehensive in vitro screening against disease-relevant targets (e.g., kinases, proteases) is needed to elucidate therapeutic potential. Additionally, metabolic studies using hepatic microsomes would clarify stability under physiological conditions.

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